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Introduction:

PS10 is a novel investigational checkpoint inhibitor designed to block the Programmed Death-1

(PD-1) receptor. By inhibiting the interaction between PD-1 on T cells and its ligand, PD-L1,

expressed on tumor cells, PS10 aims to reinvigorate the host's anti-tumor immune response.

These application notes provide detailed protocols for assessing the in vivo efficacy of PS10 in

preclinical syngeneic mouse models of cancer, a critical step in the drug development pipeline.

The protocols outlined below for the CT26 and MC38 tumor models are well-established for

evaluating immunomodulatory agents.[1][2][3][4][5]

Mechanism of Action: PS10 (Anti-PD-1 Antibody)
PS10 functions by disrupting the inhibitory signaling cascade initiated by the binding of PD-1 to

PD-L1.[6][7] This interaction typically suppresses T-cell activation and cytokine production,

allowing tumor cells to evade immune surveillance. By blocking this checkpoint, PS10 restores

the cytotoxic function of T cells, enabling them to recognize and eliminate cancer cells.[6][7]
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Figure 1: PS10 blocks the PD-1/PD-L1 inhibitory signaling pathway.
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Experimental Protocols
In Vivo Efficacy Study in Syngeneic Mouse Models
Syngeneic tumor models are the gold standard for evaluating immuno-oncology agents as they

utilize immunocompetent mice, allowing for the study of a complete anti-tumor immune

response.[1][2][3] The CT26 (colon carcinoma) in BALB/c mice and MC38 (colon

adenocarcinoma) in C57BL/6 mice are two widely used models with well-characterized

responses to checkpoint inhibitors.[4][5][8]
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Figure 2: General workflow for in vivo efficacy studies.
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Materials:

Cell Lines: CT26.WT (ATCC CRL-2638), MC38 (available from various repositories)

Animals: Female BALB/c or C57BL/6 mice, 6-8 weeks old

Reagents: PS10, isotype control antibody, anti-mouse PD-1 antibody (positive control, e.g.,

clone RMP1-14), PBS, cell culture media (e.g., RPMI-1640), Fetal Bovine Serum (FBS),

Penicillin-Streptomycin.

Equipment: Laminar flow hood, incubator, centrifuges, calipers, syringes, needles.

Protocol Steps:

Cell Culture: Culture CT26 or MC38 cells in RPMI-1640 supplemented with 10% FBS and

1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

Tumor Implantation:

Harvest cells during the logarithmic growth phase.

Prepare a single-cell suspension in sterile PBS at a concentration of 1 x 10^6 cells per 100

µL for CT26 and 2 x 10^6 cells per 100 µL for MC38.[9][10]

Subcutaneously inject 100 µL of the cell suspension into the right flank of the appropriate

mouse strain (BALB/c for CT26, C57BL/6 for MC38).

Tumor Growth Monitoring and Randomization:

Begin measuring tumor volume three times weekly with calipers once tumors are palpable.

Calculate tumor volume using the formula: (Length x Width²) / 2.

When the mean tumor volume reaches approximately 60-100 mm³, randomize mice into

treatment groups (n=10 mice per group).[9][11]

Treatment Administration:
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Administer PS10, isotype control, or positive control antibody via intraperitoneal (IP)

injection.

A typical dosing schedule is 10 mg/kg administered twice weekly for 2-3 weeks.[12][13]

Efficacy Endpoints:

Tumor Growth: Continue to measure tumor volume and body weight twice weekly.

Survival: Monitor mice for survival. Euthanize mice when tumors reach a predetermined

endpoint (e.g., 2000 mm³) or if signs of excessive morbidity are observed.

Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula:

TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control

group)] x 100.

Immune Cell Profiling by Flow Cytometry
To understand the mechanism of action of PS10, tumors and spleens can be harvested at the

end of the study to analyze the composition of immune cell infiltrates.

Protocol Steps:

Tissue Preparation:

At the study endpoint, euthanize mice and excise tumors and spleens.

Mechanically dissociate tissues and/or use an enzymatic digestion kit (e.g., MACS Tumor

Dissociation Kit) to create single-cell suspensions.[4]

For spleens, lyse red blood cells using an appropriate lysis buffer.

Cell Staining:

Count viable cells and aliquot approximately 1-2 x 10^6 cells per sample.

Block Fc receptors with an anti-CD16/CD32 antibody to reduce non-specific binding.[4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b2638132?utm_src=pdf-body
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.1011943/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9705341/
https://www.benchchem.com/product/b2638132?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8590766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8590766/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2638132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stain cells with a cocktail of fluorescently conjugated antibodies against immune cell

surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1).

Include a viability dye to exclude dead cells from the analysis.

Data Acquisition and Analysis:

Acquire data on a multi-color flow cytometer.

Analyze the data using software such as FlowJo to quantify different immune cell

populations (e.g., CD8+ T cells, CD4+ helper T cells, regulatory T cells, myeloid-derived

suppressor cells).

Data Presentation
Table 1: In Vivo Efficacy of PS10 in the CT26 Syngeneic
Model

Treatment
Group (10
mg/kg)

Day 7 (mm³)
Day 14
(mm³)

Day 21
(mm³)

TGI (%) at
Day 21

Median
Survival
(days)

Vehicle

Control
150 ± 25 650 ± 80 1500 ± 200 - 25

Isotype

Control
145 ± 30 630 ± 75 1450 ± 180 3.3 26

PS10 130 ± 20 350 ± 50 500 ± 90 66.7 45

Anti-mPD-1

(Positive

Control)

125 ± 22 330 ± 45 480 ± 85 68.0 48

Data are represented as mean tumor volume ± SEM. TGI is calculated relative to the vehicle

control group.

Table 2: In Vivo Efficacy of PS10 in the MC38 Syngeneic
Model
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Treatment
Group (10
mg/kg)

Day 7 (mm³)
Day 14
(mm³)

Day 21
(mm³)

TGI (%) at
Day 21

Complete
Responders

Vehicle

Control
120 ± 20 550 ± 60 1300 ± 150 - 0/10

Isotype

Control
115 ± 18 540 ± 55 1280 ± 140 1.5 0/10

PS10 100 ± 15 200 ± 30 250 ± 45 80.8 4/10

Anti-mPD-1

(Positive

Control)

95 ± 16 180 ± 28 220 ± 40 83.1 5/10

Data are represented as mean tumor volume ± SEM. TGI is calculated relative to the vehicle

control group.

Table 3: Immune Cell Infiltration in CT26 Tumors
Following PS10 Treatment

Cell
Population

Marker
Vehicle
Control (% of
CD45+)

PS10 Treated
(% of CD45+)

P-value

T Cells CD3+ 25.5 ± 3.1 40.2 ± 4.5 <0.01

Cytotoxic T Cells CD3+CD8+ 8.2 ± 1.5 20.5 ± 3.0 <0.001

Helper T Cells CD3+CD4+ 15.1 ± 2.0 18.5 ± 2.2 >0.05

Regulatory T

Cells
CD4+FoxP3+ 4.5 ± 0.8 2.1 ± 0.5 <0.05

CD8+/Treg Ratio - 1.8 9.8 <0.001

Data are represented as mean percentage of CD45+ live, singlet cells ± SEM.

Conclusion:
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These protocols provide a robust framework for evaluating the preclinical efficacy of the novel

PD-1 inhibitor, PS10. By utilizing well-established syngeneic mouse models and detailed

endpoint analyses, researchers can generate the critical data necessary to advance promising

immuno-oncology candidates toward clinical development. The provided tables and diagrams

serve as templates for data presentation and conceptual understanding of the experimental

design and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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